![molecular formula C11H15N5OS B6437440 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549009-08-5](/img/structure/B6437440.png)
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features both oxazole and thiadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in the structure can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the construction of the oxazole and thiadiazole rings followed by their coupling with a piperazine moiety. One common approach is to start with the synthesis of the oxazole ring through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanol and formic acid. The thiadiazole ring can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The final step involves coupling the two heterocyclic rings with piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxazole or thiadiazole rings.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent . Studies indicate that derivatives of oxazole and thiadiazole exhibit significant antibacterial activity against various strains of bacteria. For instance, research has demonstrated that compounds containing oxazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.015 mg/mL |
Staphylococcus aureus | 0.008 mg/mL |
Pseudomonas aeruginosa | 0.020 mg/mL |
These findings suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections.
Agrochemicals
The unique properties of this compound also make it suitable for applications in agrochemicals. Its ability to interact with biological systems can be harnessed for developing pesticides or herbicides . Compounds with similar structures have been investigated for their ability to inhibit plant pathogens.
Example Application
Research has indicated that thiadiazole derivatives can act as effective fungicides by disrupting fungal cell wall synthesis. The incorporation of the oxazole moiety may enhance the efficacy of these agents against resistant strains.
Material Science
In material science, compounds like 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine are being explored for their potential use in polymer chemistry . The heterocyclic nature of the compound allows it to act as a building block for creating novel materials with specific mechanical and thermal properties.
Potential Applications
- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.
- Thermal Stability : Its unique structure may contribute to improved thermal stability in composite materials.
Mechanism of Action
The mechanism of action of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperidine
- 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)morpholine
Uniqueness
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific combination of oxazole and thiadiazole rings with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that incorporates both oxazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Property | Value |
---|---|
Chemical Formula | CxHyNzOaSb |
Molecular Weight | To be determined based on x,y,z,a,b |
IUPAC Name | This compound |
SMILES | To be determined based on structure |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxazole groups exhibit notable antimicrobial properties. For instance, derivatives with electron-withdrawing groups have shown enhanced activity against various Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. The presence of specific substituents on the thiadiazole ring has been linked to improved activity against cancer cell lines such as MCF-7 (breast cancer) and others . The SAR studies suggest that modifications in the piperazine ring can further enhance anticancer efficacy.
Antioxidant Activity
Compounds with oxazole and thiadiazole rings have also been evaluated for their antioxidant properties. The presence of hydroxyl or methoxy groups at specific positions has been associated with increased radical scavenging activity .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can promote programmed cell death in cancer cells through various signaling pathways.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial membranes.
Case Studies
Several studies highlight the biological potential of similar compounds:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results indicated significant antimicrobial activity correlated with specific structural features .
- Anticancer Activity : Another investigation focused on the anticancer properties of oxazole-containing derivatives against various tumor cell lines. The findings suggested a strong correlation between structural modifications and enhanced cytotoxicity .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that:
Properties
IUPAC Name |
2-methyl-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5OS/c1-9-13-10(8-17-9)7-15-2-4-16(5-3-15)11-6-12-18-14-11/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIWFDWXOBEVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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